N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)butane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)butane-1-sulfonamide, also known as HET0016, is a selective inhibitor of the 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. 20-HETE is a potent vasoconstrictor and has been implicated in the pathogenesis of various diseases, including hypertension, stroke, and cancer. HET0016 is a promising drug candidate for the treatment of these diseases.
Wirkmechanismus
Target of Action
Sulfonamides are generally known to inhibit bacterial enzymes, specifically the dihydropteroate synthase enzyme .
Mode of Action
Sulfonamides are structural analogs of para-aminobenzoic acid (PABA) and compete with PABA for the active site of dihydropteroate synthase, inhibiting the enzyme . This prevents the synthesis of dihydrofolic acid, a precursor of folic acid, which is essential for bacterial growth.
Biochemical Pathways
The compound likely affects the folic acid synthesis pathway in bacteria, given the typical action of sulfonamides. By inhibiting dihydropteroate synthase, it prevents the production of dihydrofolic acid, a necessary precursor for the production of folic acid. Folic acid is crucial for the synthesis of nucleic acids in bacteria, so its depletion hampers bacterial growth and proliferation .
Pharmacokinetics
Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in urine .
Result of Action
The result of the compound’s action, assuming it behaves like other sulfonamides, would be the inhibition of bacterial growth and proliferation due to the disruption of folic acid synthesis .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)butane-1-sulfonamide in lab experiments is its selectivity for the inhibition of 20-HETE synthesis. This allows researchers to investigate the specific role of 20-HETE in disease pathogenesis and to develop targeted therapies. However, one limitation is that N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)butane-1-sulfonamide may have off-target effects on other cytochrome P450 enzymes, which could complicate experimental results.
Zukünftige Richtungen
There are several future directions for the research and development of N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)butane-1-sulfonamide. One area of focus is the optimization of the drug's pharmacokinetic properties to improve its efficacy and reduce potential side effects. Another direction is the investigation of N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)butane-1-sulfonamide in combination with other drugs for the treatment of hypertension, stroke, and cancer. Additionally, the role of 20-HETE in other diseases, such as diabetes and pulmonary hypertension, could be further explored using N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)butane-1-sulfonamide as a tool.
Synthesemethoden
N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)butane-1-sulfonamide can be synthesized by reacting 2-bromoethyl phenyl sulfone with tetrahydro-2H-pyran-4-ol in the presence of sodium hydride, followed by reaction with 2-hydroxyethyl butyrate and then sulfonamide formation with ammonia.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)butane-1-sulfonamide has been extensively studied in various scientific research applications. It has been shown to reduce blood pressure in animal models of hypertension, prevent ischemic brain injury in stroke models, and inhibit tumor growth in cancer models. N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)butane-1-sulfonamide has also been investigated as a potential treatment for diabetic nephropathy and pulmonary hypertension.
Eigenschaften
IUPAC Name |
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]butane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4S/c1-2-3-13-23(20,21)18-14-17(19,15-7-5-4-6-8-15)16-9-11-22-12-10-16/h4-8,16,18-19H,2-3,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAJWLXJISQQKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCC(C1CCOCC1)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.